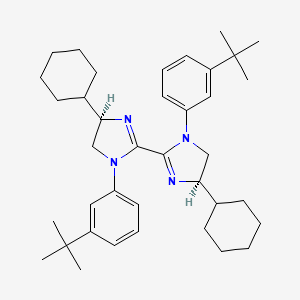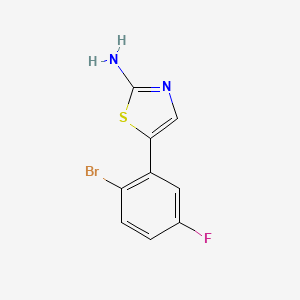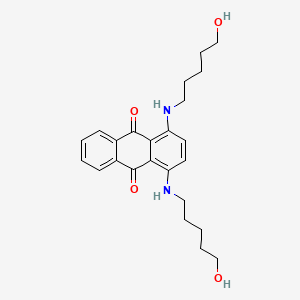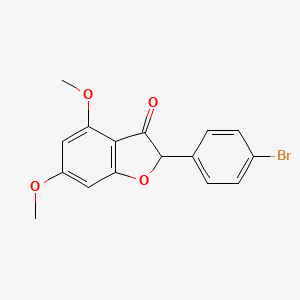
(S)-2-Amino-6-((S)-2-hydroxypropanamido)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of lysine, an essential amino acid, and features a hydroxypropionyl group attached to the nitrogen atom at the sixth position of the lysine molecule. Its structure and functional groups make it a valuable subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE typically involves the reaction of L-lysine with (S)-2-hydroxypropanoic acid under specific conditions. The process may include the use of protecting groups to ensure selective modification of the lysine molecule. Common reagents used in the synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophiles such as alkyl halides can react with the amino group in the presence of a base.
Major Products Formed
Oxidation: Formation of N6-((S)-2-OXO-PROPANOYL)-L-LYSINE.
Reduction: Regeneration of N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE.
Substitution: Formation of N6-((S)-2-HYDROXYPROPANOYL)-N-ALKYL-L-LYSINE derivatives.
Aplicaciones Científicas De Investigación
N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials and biochemical assays.
Mecanismo De Acción
The mechanism by which N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE exerts its effects involves its interaction with specific molecular targets. The hydroxypropionyl group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. This compound can also participate in metabolic pathways, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N6-ACETYL-L-LYSINE: Similar structure but with an acetyl group instead of a hydroxypropionyl group.
N6-METHYL-L-LYSINE: Features a methyl group at the sixth position.
N6-SUCCINYL-L-LYSINE: Contains a succinyl group at the sixth position.
Uniqueness
N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE is unique due to the presence of the hydroxypropionyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and modifications that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C9H18N2O4 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-[[(2S)-2-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-6(12)8(13)11-5-3-2-4-7(10)9(14)15/h6-7,12H,2-5,10H2,1H3,(H,11,13)(H,14,15)/t6-,7-/m0/s1 |
Clave InChI |
TVFTZQHBUQYHFH-BQBZGAKWSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)N)O |
SMILES canónico |
CC(C(=O)NCCCCC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6,6-Dimethyl-2-(2-((1-methyl-1H-pyrazol-5-YL)amino)pyrimidin-4-YL)-4-oxo-4,6-dihydro-5H-thieno[2,3-C]pyrrol-5-YL)acetaldehyde](/img/structure/B14015709.png)





![2-[(4-Chlorophenyl)methyl]pent-4-enehydrazide](/img/structure/B14015767.png)





![2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14015795.png)

